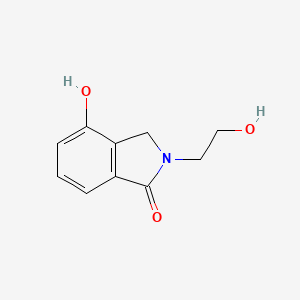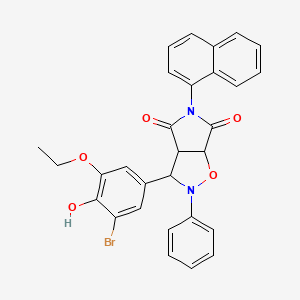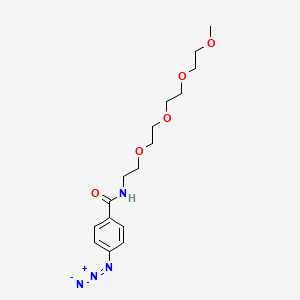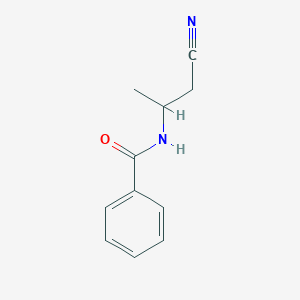
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is an organic compound with the molecular formula C12H16O5. It is a derivative of cyclohexene and contains two ester groups and a ketone group. This compound is used in various organic synthesis processes and has applications in the production of natural products, pharmaceuticals, and other chemical intermediates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate typically involves the reaction of tetrahydrophthalic anhydride with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction mixture is heated to reflux, and the ethanol is distilled off to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylic acid.
Reduction: Formation of diethyl 4-hydroxycyclohex-2-ene-1,2-dicarboxylate.
Substitution: Formation of various substituted esters and amides.
Applications De Recherche Scientifique
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of natural products, including sterols and terpenoids.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions. The presence of the ketone and ester groups allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate: Similar structure but with one ester group and a methyl group.
4-oxocyclohex-2-ene-1-carboxylate: Contains a single carboxylate group and a ketone group.
4-oxocyclohex-2-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of ester groups.
Uniqueness
Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is unique due to the presence of two ester groups and a ketone group, which allows it to undergo a variety of chemical reactions. Its versatility in organic synthesis and its applications in the production of natural products and pharmaceuticals make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
920515-46-4 |
|---|---|
Formule moléculaire |
C12H16O5 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H16O5/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h7,9H,3-6H2,1-2H3 |
Clé InChI |
UHJQECXDHRKHMX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(=O)C=C1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12628464.png)


silane](/img/structure/B12628479.png)
![N-{2-[(2-Methylpentan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628485.png)
![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)
![(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B12628490.png)



![N-(2-fluorophenyl)-2-((8-phenyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)acetamide](/img/structure/B12628501.png)

![Ethyl 2-(5-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B12628516.png)
